2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile
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Overview
Description
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyazetidinyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclopropyl ketones with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl amines.
Substitution: Formation of cyclopropyl halides or alkyl derivatives.
Scientific Research Applications
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
- 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile
Uniqueness
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-cyclopropyl-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2O/c9-3-8(6-1-2-6)10-4-7(11)5-10/h6-8,11H,1-2,4-5H2 |
InChI Key |
WVYMMGIAQKFGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C#N)N2CC(C2)O |
Origin of Product |
United States |
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